

# Minimizing co-precipitation of other metals with nickel-DMG complex

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## Compound of Interest

Compound Name: Dimethylglyoxime

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## Technical Support Center: Nickel-DMG Precipitation

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-**dimethylglyoxime** (DMG) precipitation. The focus is on minimizing the co-precipitation of other metals to ensure the purity of the nickel-DMG complex.

## Frequently Asked Questions (FAQs)

Q1: What is co-precipitation in the context of nickel-DMG complexation?

A1: Co-precipitation is the undesired precipitation of impurities along with the target analyte, in this case, the nickel-**dimethylglyoxime** ( $\text{Ni}(\text{DMG})_2$ ) complex. When other metal ions present in the solution are incorporated into the nickel-DMG precipitate, it leads to inaccurate quantitative analysis and a less pure product. This can occur through surface adsorption, occlusion (physical trapping within the crystal), or the formation of mixed crystals.

Q2: Which metal ions most commonly co-precipitate with the nickel-DMG complex?

A2: The most common interfering ions in nickel determination using DMG are Iron ( $\text{Fe}^{3+}$ ), Cobalt ( $\text{Co}^{2+}$ ), and Copper ( $\text{Cu}^{2+}$ ).<sup>[1][2]</sup> Ferrous ions ( $\text{Fe}^{2+}$ ) can also form a red-colored

complex with DMG. Other metals like Chromium ( $\text{Cr}^{3+}$ ) can also interfere by precipitating as insoluble hydroxides in the buffered solution.[3]

Q3: How does pH affect the precipitation of the nickel-DMG complex and co-precipitation of other metals?

A3: The pH of the solution is a critical factor. The quantitative precipitation of the nickel-DMG complex occurs in a pH range of 5 to 9.[3][4][5]

- Below pH 5: In acidic conditions, the equilibrium shifts, favoring the dissolution of the  $\text{Ni}(\text{DMG})_2$  complex back into the solution, leading to incomplete precipitation.[4][5][6] The DMG reagent, being a weak acid, also remains undissociated in a strongly acidic medium, making the necessary anion unavailable for complexation.[6]
- Above pH 9: In highly alkaline solutions, there is an increased risk of precipitating interfering metal hydroxides, such as  $\text{Fe}(\text{OH})_3$ .
- Optimal Range: A pH of 8 has been identified as optimal for achieving high nickel precipitation (98.5%) while minimizing cobalt co-precipitation to around 20%.[7]

Q4: What are masking agents and how do they prevent co-precipitation?

A4: Masking agents are chemicals that form stable, soluble complexes with interfering ions, preventing them from reacting with DMG or precipitating under the experimental conditions.[8][9] For example, tartaric or citric acid is commonly added to form a stable complex with iron (III), keeping it in the solution and preventing its precipitation as ferric hydroxide when the solution is made alkaline.[2][3]

Q5: Why is an alcoholic solution of DMG used, and are there any precautions?

A5: **Dimethylglyoxime** has low solubility in water.[3] Therefore, it is typically dissolved in an alcohol like ethanol to prepare the precipitating reagent.[10] However, the final nickel-DMG complex is slightly soluble in alcohol.[4][10] Consequently, adding a large excess of the alcoholic DMG solution should be avoided not only because the reagent itself might precipitate but also to minimize the dissolution of the nickel complex, which would lead to lower yields.[4][5]

## Troubleshooting Guide

Problem 1: Low yield of the red nickel-DMG precipitate.

Possible Cause	Solution
pH is too low (acidic).	The nickel-DMG complex is soluble in mineral acids.[4][5] Ensure the solution is buffered to a pH between 5 and 9.[3] An ammonia or citrate buffer is commonly used.[3][4] Check the pH after adding DMG and adjust with dilute ammonia solution if necessary.[3]
Insufficient DMG reagent.	Add a slight excess of the 1% DMG solution to ensure all nickel ions have precipitated. You can test for completeness by adding a few more drops of DMG to the clear supernatant after the precipitate has settled; no further precipitation should occur.[3]
Excess alcohol from DMG solution.	Avoid adding a large excess of the alcoholic DMG solution, as the $\text{Ni}(\text{DMG})_2$ precipitate is slightly soluble in it.[4] Keep the volume of the chelating agent small to minimize this error.[3]
Sample weight is too low.	Ensure the initial sample contains a sufficient quantity of nickel for a weighable amount of precipitate to form.

Problem 2: The precipitate is contaminated, showing a brownish or off-color appearance.

Possible Cause	Solution
Co-precipitation of Iron ( $\text{Fe}^{3+}$ ) as hydroxide.	Iron interference is common, especially in samples like steel. Add a masking agent like tartaric acid or citric acid before making the solution alkaline with ammonia.[3] This will form a soluble complex with the iron and prevent its precipitation.[3]
Co-precipitation of Cobalt ( $\text{Co}^{2+}$ ).	Cobalt co-precipitation increases as the pH decreases from 7 to 6.[7] Maintain the pH at 8 to minimize cobalt co-precipitation.[7] If high cobalt is present, a larger amount of DMG may be required as cobalt forms a soluble complex with it.[4][5]
Co-precipitation of Copper ( $\text{Cu}^{2+}$ ).	Copper interference can be eliminated by precipitating in a solution containing tartrate and sodium thiosulfate at a pH of 5.5–6.5.[1][11]
DMG reagent precipitates.	A large excess of the DMG reagent can crystallize out with the chelate.[3][4] Add the DMG solution slowly and with stirring, and avoid using a significant excess.

Problem 3: The precipitate is very bulky and difficult to filter.

Possible Cause	Solution
Rapid precipitation.	Rapid formation of the precipitate leads to smaller, less dense particles.
Homogeneous Precipitation.	To obtain a denser and more easily filterable precipitate, perform a homogeneous precipitation. Adjust the pH to 3 or 4, add the DMG, and then slowly raise the pH by adding urea and gently heating the solution.[3] The slow hydrolysis of urea gradually produces ammonia, leading to a slow and uniform precipitation of the complex.[3] Another method is to add DMG to a slightly acidic solution and then slowly add ammonia.[4]

## Data Presentation

Table 1: Effect of pH and Ni/DMG Ratio on Nickel Precipitation and Cobalt Co-precipitation

This table summarizes the efficiency of nickel precipitation and the extent of cobalt co-precipitation under varying pH and stoichiometric ratios of Nickel to DMG. The data indicates that a pH of 8 and a Ni/DMG ratio of 0.2 provide optimal conditions for maximizing nickel recovery while minimizing cobalt contamination.[7]

Ni/DMG Ratio	pH	Nickel Precipitation (%)	Cobalt Co-precipitation (%)
0.3	6	~95	~60
0.3	7	>95	~30
0.3	8	>95	<20
0.2	6	~98	~55
0.2	7	~98.5	~25
0.2	8	98.5	~20
0.1	6	>99	~60
0.1	7	>99	~35
0.1	8	>99	~25

Data adapted from a study on nickel separation from cobalt in citrate media.[\[7\]](#)

## Experimental Protocols

### Protocol: Gravimetric Determination of Nickel with Minimized Co-precipitation of Iron

This protocol provides a detailed methodology for precipitating nickel using DMG while masking iron, a common interfering ion.

- Sample Preparation: Accurately weigh a sample containing nickel and dissolve it in an appropriate acid (e.g., hydrochloric acid). If ferrous ions ( $\text{Fe}^{2+}$ ) are present, they should be oxidized to ferric ions ( $\text{Fe}^{3+}$ ) using nitric acid. Dilute the sample to approximately 150 mL with distilled water.
- Masking of Interfering Ions:
  - To prevent the precipitation of iron, add an adequate amount of a masking agent. For instance, add 20% tartaric acid solution.[\[3\]](#)
  - The solution should be heated to near boiling (60-80°C).[\[3\]](#)[\[10\]](#)

- pH Adjustment (Initial): While the solution is hot, slowly add dilute ammonium hydroxide until the solution is slightly alkaline. A distinct smell of ammonia should be present.[\[3\]](#) If a precipitate (like iron hydroxide) forms, it indicates insufficient masking agent. In this case, re-acidify the solution with HCl, add more tartaric acid, and then neutralize again with ammonia. [\[3\]](#)
- Precipitation of Nickel-DMG:
  - Ensure the solution is heated to 60-80°C.[\[10\]](#)
  - Slowly add a 1% alcoholic solution of **dimethylglyoxime** with constant stirring. A slight excess is required.
  - Immediately follow with the dropwise addition of dilute ammonia solution until the red nickel-DMG complex precipitates and the solution is slightly ammoniacal.
- Digestion of the Precipitate:
  - Keep the beaker with the precipitate on a hot plate or in a water bath at 60°C for at least 30-60 minutes.[\[3\]](#)[\[10\]](#) This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a purer and more filterable precipitate.
  - Allow the solution to cool to room temperature.
- Filtration and Washing:
  - Filter the precipitate through a pre-weighed sintered glass crucible of medium porosity.[\[3\]](#)
  - Wash the precipitate with cold water. To prevent the precipitate from dissolving, the wash water should be made slightly alkaline by adding a few drops of ammonia.[\[3\]](#)
  - Continue washing until the washings are free of chloride ions (test with acidic silver nitrate solution).[\[3\]](#)
- Drying and Weighing:

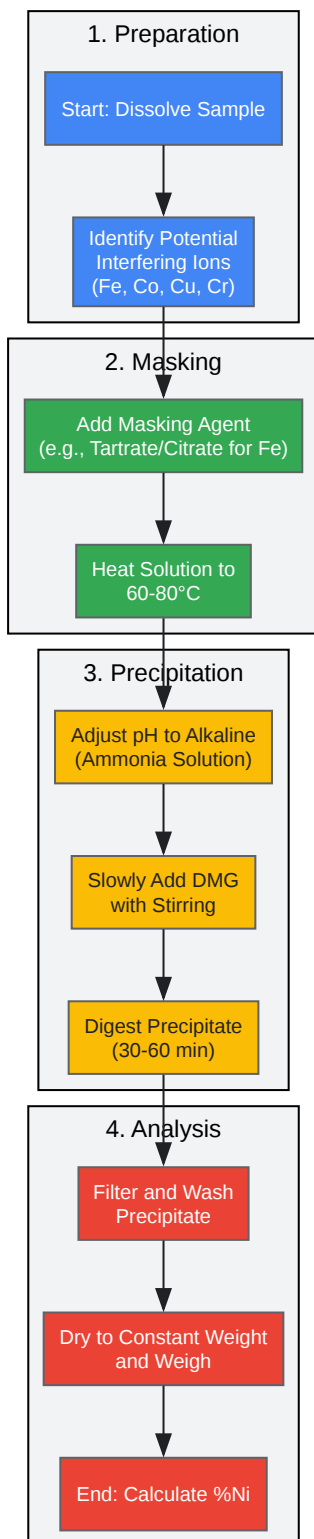
- Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.[\[10\]](#)
- Cool the crucible in a desiccator before each weighing.
- Calculate the percentage of nickel in the original sample from the weight of the  $\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$  precipitate.

## Visualizations

### Experimental Workflow for Minimizing Co-precipitation

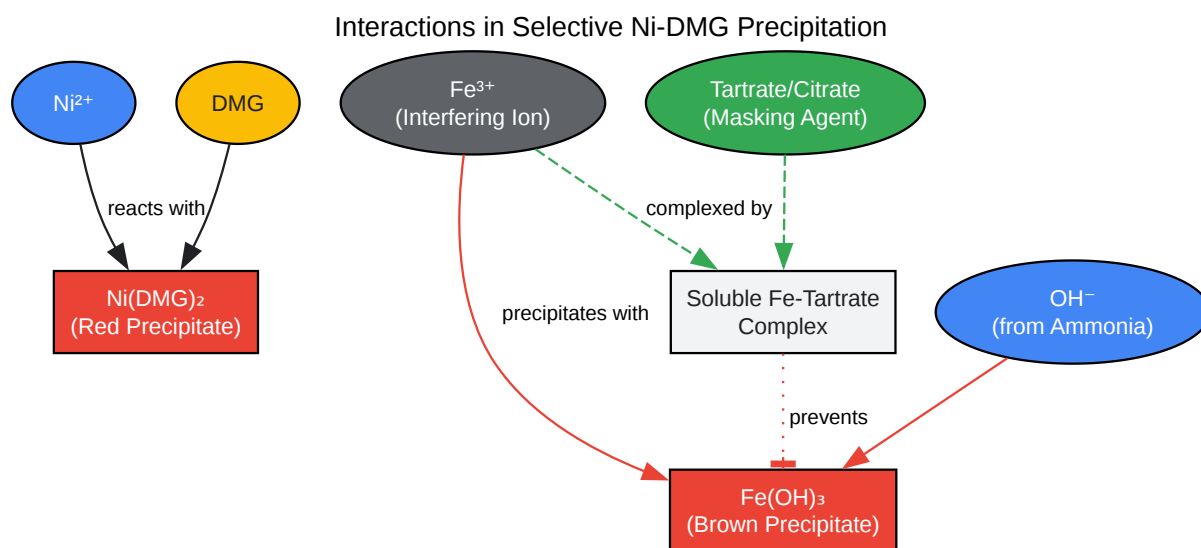


## Workflow for Minimizing Co-precipitation with Ni-DMG

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Caption: A step-by-step workflow for the selective precipitation of nickel using DMG.

## Logical Relationships in Selective Precipitation



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Caption: Diagram illustrating how masking agents prevent iron interference.

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